molecular formula C11H20O2 B108545 2-Undecenoic acid CAS No. 15790-94-0

2-Undecenoic acid

Cat. No. B108545
CAS RN: 15790-94-0
M. Wt: 184.27 g/mol
InChI Key: IGBBVTAVILYDIO-MDZDMXLPSA-N
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Description

2-Undecenoic acid, also known as trans-2-Undecenoic acid or (E)-2-Undecenoic acid, is an α,β-unsaturated carboxylic acid . It is characterized by acid dimers, with the corresponding dimers connected via intermolecular hydrogen bonds of the carboxylic groups C=O···H-O . It is a colorless oil .


Synthesis Analysis

10-Undecenoic acid undergoes copolymerization with ethylene using the metallocene catalyst system Cp 2 ZrCl 2 / methylaluminoxane . In another approach, 10-undecenoic acid-based Polyurethane (PU) structures were synthesized using a two-step process .


Molecular Structure Analysis

The molecular formula of 2-Undecenoic acid is C11H20O2 . It has an average mass of 184.275 Da and a monoisotopic mass of 184.146332 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Undecenoic acid are not extensively documented, it is known that many organic fatty acids exert fungicidal or fungistatic actions .


Physical And Chemical Properties Analysis

2-Undecenoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 295.4±9.0 °C at 760 mmHg, and a flash point of 201.1±9.6 °C . It has a molar refractivity of 54.6±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 198.4±3.0 cm3 .

Scientific Research Applications

Antifungal Therapeutics

2-Undecenoic acid exhibits potent antifungal properties , particularly against dermatophytes like Trichophyton rubrum. It disrupts pivotal processes in fungal cell wall and membrane assembly, lipid metabolism, and pathogenesis. Its ability to modulate the expression of fungal genes critical for virulence makes it a promising candidate for antifungal drug development and combination therapies .

Antimicrobial Agent Synthesis

The compound serves as a precursor for the synthesis of lipidic triazole derivatives . These derivatives have shown significant antibacterial and antifungal activities against plant pathogenic microorganisms like Ralstonia solanacearum and Fusarium oxysporum. The presence of a functional group allows for chemical modifications, enhancing its potential as an antimicrobial agent .

Mechanism of Action

Target of Action

2-Undecenoic acid, also known as (E)-undec-2-enoic acid or undecylenic acid, primarily targets Candida albicans , an opportunistic pathogenic yeast . This yeast has two cellular morphologies: the round yeast form and the filamentous form with elongated hyphae . The filamentous form is associated with active infections and virulence .

Mode of Action

2-Undecenoic acid interacts with its target by inhibiting the morphogenesis of Candida albicans . This means it prevents the yeast from transitioning to its filamentous form, which is associated with active infections . It achieves this by inhibiting fatty acid biosynthesis , which is crucial for the yeast’s growth and development .

Biochemical Pathways

The primary biochemical pathway affected by 2-Undecenoic acid is the fatty acid biosynthesis pathway . By inhibiting this pathway, 2-Undecenoic acid disrupts the normal growth and development of Candida albicans, preventing it from causing an active infection .

Pharmacokinetics

It’s known that 2-undecenoic acid is a fatty acid that is naturally found in the body, specifically in human sweat . It’s also used commercially in various forms, including salts like zinc undecylenate, which are found in topical over-the-counter antifungal agents .

Result of Action

The primary result of 2-Undecenoic acid’s action is the prevention of fungal infections, particularly those caused by Candida albicans . By inhibiting the yeast’s transition to its filamentous form, 2-Undecenoic acid effectively prevents the yeast from causing an active infection .

Action Environment

The efficacy and stability of 2-Undecenoic acid can be influenced by various environmental factors. For instance, the antifungal effects of fatty acid salts, including those of 2-Undecenoic acid, are more sensitive to pH . Therefore, for these salts to be effective in vivo, they must be delivered to the site of fungal overgrowth in the intestinal tract at an acid pH . This can be efficiently accomplished with a nominal amount of a substance in a time-release form, such as betaine HCl, that gradually liberates small quantities of the acid throughout the tract, simultaneously releasing the fatty acid salt .

Safety and Hazards

2-Undecenoic acid may form combustible dust concentrations in air and cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation are advised .

Future Directions

Recent research has explored the use of 2-Undecenoic acid in the preparation of decorated MCM-41/Polyethylene hybrids by in situ polymerization . It has also been used in the recovery of osmium as membrane nanomaterials through a reduction method . These studies suggest potential future applications of 2-Undecenoic acid in various fields.

properties

IUPAC Name

(E)-undec-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h9-10H,2-8H2,1H3,(H,12,13)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGBBVTAVILYDIO-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60859617
Record name trans-2-Undecenoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Undecenoic acid

CAS RN

15790-94-0, 4189-02-0
Record name trans-2-Undecenoic acid
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Record name 2-Undecenoic acid
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Record name trans-2-Undecenoic acid
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Record name 2-Undecenoic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 2-undecenoic acid in bacterial communication?

A1: 2-Undecenoic acid acts as a signaling molecule in the diffusible signal factor (DSF) system used by bacteria like Burkholderia cenocepacia []. This communication system influences bacterial behaviors like biofilm formation, motility, and the production of virulence factors [].

Q2: How does the structure of 2-undecenoic acid influence its interaction with catalysts?

A2: The crystal structure of 2-undecenoic acid reveals a molecule where the octyl chain forms an angle of approximately 60° with the acrylic acid fragment []. This structural characteristic can influence its interaction with catalysts. For instance, in the presence of Poly (β-cyclodextrin)-stabilized palladium nanoparticles, the catalytic activity is higher for 10-undecenoic acid compared to 2-undecenoic acid, suggesting a steric effect linked to inclusion complex formation [].

Q3: Are there specific applications of 2-undecenoic acid derivatives in food science?

A3: Yes, certain 2-undecenoic acid derivatives, specifically γ-lactones with unsaturation at the 2 or 3 positions, have been found to impart a characteristic "deep-fat fried" flavor to food products like cottonseed oil at low concentrations (2.5 ppm) []. These compounds also show promise in enhancing the flavor profile of margarine and snack foods [].

Q4: What analytical techniques are employed to study 2-undecenoic acid?

A4: Various analytical methods are used to investigate 2-undecenoic acid. Single reaction monitoring coupled with microfluidics-based chromatography helps quantify 2-undecenoic acid-related protein virulence factors in bacterial secretomes []. Additionally, structural characterization often involves infrared and mass spectrometry to confirm chemical structure [].

Q5: How do different reaction conditions impact the hydrogenation of 2-undecenoic acid?

A5: The hydrogenation of 2-undecenoic acid can be influenced by the reaction environment. Studies using colloidal dispersions of platinum and palladium protected by nonionic surfactants demonstrated regio-selectivity in the hydrogenation process []. Notably, 10-undecenoic acid was hydrogenated more rapidly than 2-undecenoic acid in these organized media, highlighting the impact of the surrounding environment on reaction kinetics [].

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